Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
Description
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a spirocyclic compound featuring a unique 5-oxa-2,6-diazaspiro[3.4]oct-6-ene core. This structure combines a bicyclic framework with an oxygen atom (oxa) and two nitrogen atoms (diaza) in its ring system, along with a tert-butyl carbamate protective group and an aminomethyl substituent. Its spiro architecture confers conformational rigidity, making it valuable in medicinal chemistry for targeting biologically relevant receptors, such as somatostatin receptor subtype 5 (SSTR5) . The compound is typically synthesized via multistep routes involving carbamate protection, hydrazine-mediated cyclization, and functional group modifications, as seen in analogous procedures for related spiro derivatives .
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(5-12)13-17-11/h4-7,12H2,1-3H3 |
InChI Key |
QCTLUYSGAWUJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
Construction of the Spirocyclic Core
The core structure, 2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate , can be synthesized via intramolecular cyclization of suitably functionalized precursors. Common approaches include:
- Double nucleophilic displacements of dihalogenated or disulfonated intermediates, which facilitate ring closure to form the diazaspiro system.
- Ring-opening of epoxides or oxiranes with thiols or amines, followed by intramolecular cyclization to generate the spiro framework.
For example, a precursor such as dimesylate derivatives of amino alcohols can undergo nucleophilic substitution with amines or thiols to form the spirocyclic core.
Introduction of the Aminomethyl Group
The aminomethyl substituent at position 7 can be introduced via nucleophilic substitution or reductive amination :
- Nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) with ammonia or primary amines.
- Reductive amination of aldehyde or ketone intermediates with formaldehyde or formyl derivatives, followed by reduction.
Incorporation of the Tert-Butyl Carbamate (Boc) Group
The Boc protecting group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions:
R-NH2 + (Boc)2O → R-NH-Boc
This step is performed after the amino group is available, ensuring selective protection.
Final Assembly and Purification
The last steps involve purification via chromatography and confirmation through spectroscopic techniques such as NMR and mass spectrometry.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nucleophilic displacement | Dihalogenated precursor + amine | Formation of the spirocyclic core |
| 2 | Cyclization | Intramolecular nucleophilic attack | Ring closure to form diazaspiro system |
| 3 | Aminomethyl introduction | Formaldehyde + amine | Installation of the amino methyl group |
| 4 | Boc protection | Boc2O + base | Protection of amino group |
Data Tables Summarizing Synthesis Parameters
| Parameter | Typical Value | Reference/Source |
|---|---|---|
| Starting Material | Dihalogenated or mesylated amino alcohol | Literature synthesis of similar spiro compounds |
| Reagents | Ammonia, formaldehyde, Boc2O | Standard organic synthesis reagents |
| Solvent | Dichloromethane, ethanol, or acetonitrile | Common solvents for nucleophilic substitution |
| Reaction Temperature | 0°C to room temperature | To control reaction rate and selectivity |
| Yield | 40-70% (variable depending on route) | Based on analogous syntheses |
Research Discoveries and Advances
Recent advances focus on improving yields and selectivity through:
- Optimized cyclization conditions , such as microwave-assisted synthesis.
- Use of protecting groups to prevent side reactions.
- One-pot multistep reactions to streamline synthesis.
Studies have also explored alternative routes like ring-opening of epoxides with amines or thiols, followed by intramolecular cyclization, which can enhance overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold is a privileged structure in drug discovery. Key analogues and their properties are summarized below:
Key Differences in Activity and Selectivity
- SSTR5 Antagonism: The aminomethyl-substituted derivative exhibits superior SSTR5 binding affinity compared to analogues lacking polar substituents. This is attributed to enhanced hydrogen-bonding interactions with the receptor’s extracellular domain .
- Synthetic Accessibility: Compounds with simpler substituents (e.g., Boc-protected variants) are more readily synthesized at scale but lack the pharmacological potency of the aminomethyl derivative .
- Bioavailability : Orally bioavailable derivatives, including the target compound, demonstrate improved metabolic stability due to the spirocyclic framework’s resistance to oxidative degradation .
Physicochemical Properties
- Solubility: The aminomethyl group enhances aqueous solubility relative to halogenated or aryl-substituted analogues (e.g., the 2,6-difluorophenyl derivative in ).
- LogP: The tert-butyl carbamate group lowers LogP compared to non-Boc-protected spirocycles, improving membrane permeability .
Biological Activity
Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which includes a diazaspiro ring system. This unique configuration is often associated with various biological activities, making it a valuable scaffold in drug design.
Key Properties:
| Property | Value |
|---|---|
| CAS Number | 1234616-51-3 |
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| Purity | ≥95% |
| Appearance | White to off-white solid |
| Boiling Point | Predicted 399.1 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure through cyclization reactions. The presence of the tert-butyl carbamate protecting group allows for selective deprotection under mild conditions, facilitating further derivatization.
Anticancer Properties
Research indicates that derivatives of spirocyclic compounds exhibit promising anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in PubMed explored the anticancer activities of piperazine derivatives, which share structural similarities with our compound. The results demonstrated significant inhibition of human tumor cell lines, suggesting that the spirocyclic framework may enhance biological activity against cancer cells .
Acetylcholinesterase Inhibition
Another area of interest is the potential of this compound as an acetylcholinesterase inhibitor. Compounds that inhibit this enzyme are critical in treating neurodegenerative diseases such as Alzheimer's.
Research Findings:
In a virtual screening study, several piperazine derivatives were found to bind effectively at the active sites of acetylcholinesterase, suggesting that similar spirocyclic structures could also exhibit this inhibitory action . This activity could be beneficial for developing treatments targeting cognitive decline.
Pharmacological Implications
The unique structural features of this compound position it as a potential candidate for further pharmacological exploration. Its ability to serve as a scaffold for various substituents allows for the design of novel compounds with tailored biological activities.
Q & A
Basic: What are the recommended synthetic methodologies for synthesizing tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate?
Answer:
The synthesis typically involves multi-step routes, including:
- Protection/Deprotection Strategies : Use tert-butyl groups for temporary protection of reactive sites. For example, tert-butyl esters are cleaved under acidic conditions (e.g., TFA) to yield carboxylic acids .
- Coupling Reactions : Employ reagents like EDC·HCl and DMAP for amide bond formation, as seen in analogous spirocyclic systems .
- Purification : Utilize silica gel chromatography to isolate intermediates and final products .
| Step | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | TFA, i-Pr3SiH in DCM | Deprotection of tert-butyl | |
| 2 | EDC·HCl, DMAP, i-Pr2NEt | Coupling of amine/carboxylate | |
| 3 | Silica gel chromatography | Purification |
Advanced: How can stereochemical challenges during synthesis be addressed?
Answer:
Stereocontrol in spirocyclic systems requires:
- Chiral Auxiliaries : Use tert-butylsulfinyl groups to induce asymmetry, as demonstrated in diazaspiro[3.3]heptane derivatives .
- Catalytic Asymmetric Methods : Explore transition-metal catalysts (e.g., Pd or Ru) for enantioselective cyclization.
- Analytical Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography .
Note : Contradictions in stereochemical assignments can arise from overlapping NMR signals. Cross-validate with computational modeling (DFT) to resolve ambiguities .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic connectivity and substituent placement. For example, tert-butyl groups show distinct singlets at ~1.4 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches .
Advanced: How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Map proton-proton and heteronuclear correlations to confirm connectivity .
- X-ray Crystallography : Definitively assign stereochemistry and bond angles .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., spiro[4.4]nonane analogs) to identify outliers .
Example : A discrepancy in carbonyl signals could indicate tautomerism or decomposition. Conduct stability studies under varying pH/temperature to isolate contributing factors .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Storage : Refrigerate in airtight containers to prevent hydrolysis/oxidation .
- PPE : Use nitrile gloves, lab coats, and respirators to avoid inhalation/skin contact .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can environmental impacts of this compound be assessed?
Answer:
- Environmental Fate Studies : Investigate biodegradation pathways using OECD 301/302 guidelines .
- Ecotoxicity Assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) .
- Partitioning Analysis : Measure logP and soil mobility to predict bioaccumulation risks .
| Parameter | Method | Reference |
|---|---|---|
| Biodegradation | Closed Bottle Test (OECD 301D) | |
| Soil Mobility | Batch equilibrium experiments | |
| Aquatic Toxicity | Daphnia magna 48-h LC50 |
Advanced: How to design experiments to study the compound’s stability under varying conditions?
Answer:
- Experimental Design : Use a factorial design to test temperature (-20°C to 40°C), pH (2–12), and light exposure .
- Analytical Endpoints : Monitor degradation via HPLC-UV and track decomposition products (e.g., CO, NOx under pyrolysis) .
- Statistical Analysis : Apply ANOVA to identify significant stability factors .
Note : Stability contradictions (e.g., conflicting shelf-life data) may arise from impurity profiles. Conduct accelerated stability studies with controlled impurities .
Basic: What are the primary research applications of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
